Gram-Positive Cocci MIC90 Advantage: Trovafloxacin vs. Ciprofloxacin, Levofloxacin, and Sparfloxacin
Against methicillin-susceptible Staphylococcus aureus (MSSA) from respiratory tract infections, trovafloxacin exhibited an MIC90 of 0.06 mg/L, making it twice as active as sparfloxacin (MIC90 0.12 mg/L) and at least 8-fold more potent than ciprofloxacin (MIC90 0.5 mg/L) [1]. For Streptococcus pneumoniae, the MIC90 advantage was similar (0.12 mg/L vs. 0.25 mg/L for sparfloxacin) [1]. When tested against Gram-positive isolates from endocarditis and bloodstream infections, the MIC90 of trovafloxacin for MSSA was 0.06 mg/L . This Gram-positive potency edge is maintained even against fluoroquinolone-resistant S. aureus: trovafloxacin re-visited quinolone-resistant clinical isolates with MIC50/MIC90 values of 1/4 μg/mL, whereas ciprofloxacin required 32/128 μg/mL and levofloxacin 8/32 μg/mL [2].
| Evidence Dimension | In vitro antibacterial activity (MIC90) against Gram-positive cocci |
|---|---|
| Target Compound Data | S. aureus (MSSA) MIC90 = 0.06 mg/L; S. pneumoniae MIC90 = 0.12 mg/L; quinolone-resistant S. aureus MIC50/MIC90 = 1/4 μg/mL |
| Comparator Or Baseline | Ciprofloxacin MIC90 = 0.5 mg/L (MSSA); Sparfloxacin MIC90 = 0.12 mg/L (MSSA); Levofloxacin MIC50/MIC90 = 8/32 μg/mL (resistant S. aureus); Ciprofloxacin MIC50/MIC90 = 32/128 μg/mL (resistant S. aureus) |
| Quantified Difference | ≥8-fold more potent than ciprofloxacin vs. MSSA; 2-fold vs. sparfloxacin; 8- to 32-fold advantage over ciprofloxacin and levofloxacin vs. quinolone-resistant S. aureus |
| Conditions | Respiratory tract clinical isolates; agar dilution/broth microdilution (NCCLS); S. aureus RN4220 and clinical strains with characterized gyrA/grlA mutations |
Why This Matters
Procurement decision: trovafloxacin is required as the Gram-positive reference standard when constructing fluoroquinolone susceptibility panels or evaluating new anti-MRSA agents; no other single approved fluoroquinolone matches its Gram-positive potency breadth.
- [1] Hoogkamp-Korstanje JA. In-vitro activities of ciprofloxacin, levofloxacin, lomefloxacin, ofloxacin, pefloxacin, sparfloxacin and trovafloxacin against gram-positive and gram-negative pathogens from respiratory tract infections. J Antimicrob Chemother. 1997 Sep;40(3):427-31. doi:10.1093/jac/40.3.427. PMID: 9338498. View Source
- [2] Gootz TD, Zaniewski RP, Haskell SL, et al. Activities of Trovafloxacin Compared with Those of Other Fluoroquinolones against Purified Topoisomerases and gyrA and grlA Mutants of Staphylococcus aureus. Antimicrob Agents Chemother. 1999 Aug;43(8):1845-1855. PMCID: PMC89379. View Source
